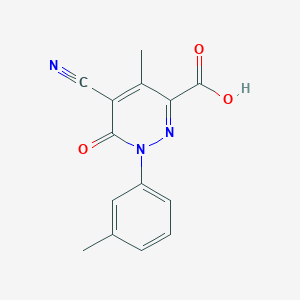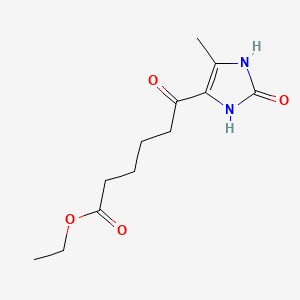![molecular formula C16H20N2O6S2 B4686058 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B4686058.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide, also known as AD-1731, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide acts as a competitive antagonist of the mGluR5 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways that are involved in various physiological processes. This results in a decrease in the excitability of neurons and a reduction in the release of neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of immediate early genes such as c-fos and Arc, which are involved in synaptic plasticity and learning and memory. It has also been found to decrease the release of glutamate and other neurotransmitters, leading to a reduction in excitatory synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, its use is limited by its low solubility in water and its potential for off-target effects.
Direcciones Futuras
For research include the investigation of its therapeutic potential in neurological disorders and the development of more potent and selective mGluR5 antagonists.
Aplicaciones Científicas De Investigación
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning and memory, and its dysregulation has been implicated in various neurological disorders such as schizophrenia and Fragile X syndrome.
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-13-5-8-15(24-2)16(11-13)26(21,22)18-10-9-12-3-6-14(7-4-12)25(17,19)20/h3-8,11,18H,9-10H2,1-2H3,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSYLARJNOYFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 2-{[3-(phenylsulfonyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4685991.png)
![4-(4-chlorophenyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-1(2H)-phthalazinone](/img/structure/B4685995.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4686000.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4686003.png)
![2-chloro-N-{2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4686010.png)


![1-(1-ethyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4686024.png)
![2-[(4-methyl-2-quinolinyl)amino]ethanol](/img/structure/B4686026.png)
![N-(4-methoxyphenyl)-4-({[(2-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4686039.png)



